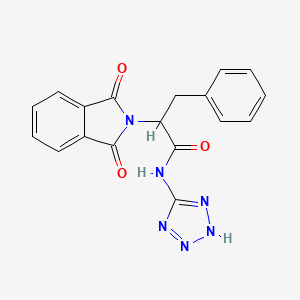
2-(1,3-dioxoisoindolin-2-yl)-3-phenyl-N-(1H-tetrazol-5-yl)propanamide
Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-3-phenyl-N-(1H-tetrazol-5-yl)propanamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug discovery, development, catalysis, and material science.
Preparation Methods
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-3-phenyl-N-(1H-tetrazol-5-yl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of azidoacetamides with β-ketoesters and acetylacetone under metal-free conditions . This approach allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents. The reaction typically occurs in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) under mild conditions, resulting in good yields of the desired product .
Chemical Reactions Analysis
2-(1,3-dioxoisoindolin-2-yl)-3-phenyl-N-(1H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, which triggers radical cascade reactions for synthesizing isoxazoles . The major products formed from these reactions are 3,5-disubstituted isoxazoles, which are synthesized in a one-pot system with excellent functional group tolerance and operational simplicity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various derivatives, including (1H-1,2,3-triazol-1-yl)acetic acid derivatives, which exhibit antifungal, antimicrobial, antiviral, and anticancer activities . In biology and medicine, it is utilized in drug discovery and development, particularly in the design of antiviral drugs targeting the HIV-1 capsid . Additionally, it has potential therapeutic applications in the treatment of cancer and infectious diseases . In industry, it is employed in catalysis and material science due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-3-phenyl-N-(1H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds, which are crucial for binding with biological targets . This interaction can inhibit or modulate the activity of enzymes and proteins involved in various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
2-(1,3-dioxoisoindolin-2-yl)-3-phenyl-N-(1H-tetrazol-5-yl)propanamide can be compared with other similar compounds, such as (1H-1,2,3-triazol-1-yl)acetic acid derivatives . These compounds share structural similarities and exhibit comparable biological activities, including antifungal, antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c25-15(19-18-20-22-23-21-18)14(10-11-6-2-1-3-7-11)24-16(26)12-8-4-5-9-13(12)17(24)27/h1-9,14H,10H2,(H2,19,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCIIYKZVMLAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=NNN=N2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(4-bromophenyl)methylideneamino]-1H-indole-7-carboxamide](/img/structure/B3831842.png)

![6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3831881.png)
![4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one](/img/structure/B3831886.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3831891.png)
![ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3831899.png)
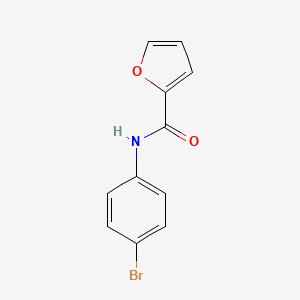
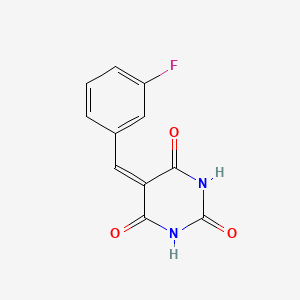
![N-[(2,4-dichlorophenoxy)acetyl]alanine](/img/structure/B3831913.png)
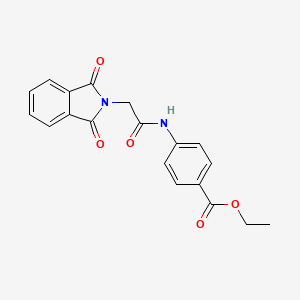
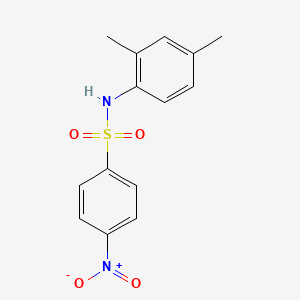
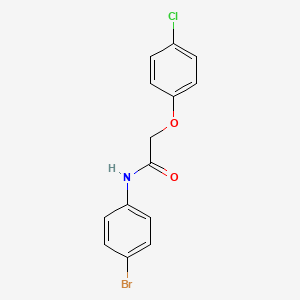
![6',7'-dimethoxy-2'-(3-phenylpropyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride](/img/structure/B3831938.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclohexyl]benzene-1,2-diol;hydrobromide](/img/structure/B3831945.png)
